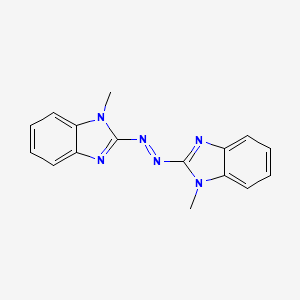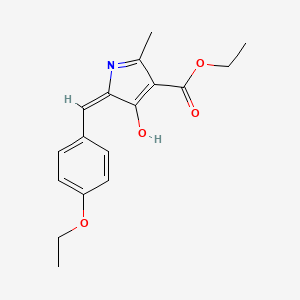
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole), also known as DBN or N,N'-dibenzylidene-1,2-diaminohydrazine, is a heterocyclic compound that has shown potential in various scientific research applications. DBN is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and acetone.
作用机制
The mechanism of action of 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of bacterial and fungal growth. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has several advantages for use in lab experiments, including its low toxicity, its solubility in organic solvents, and its ability to form stable complexes with metal ions. However, 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) also has some limitations, including its limited solubility in water and its tendency to form insoluble aggregates in some solvents.
未来方向
There are several future directions for research on 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole), including the development of new synthesis methods, the study of its properties as a ligand in metal complex chemistry, and the investigation of its potential as an anticancer, antibacterial, and antifungal agent. Other future directions include the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, the development of new formulations and delivery methods for 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) could improve its effectiveness and expand its potential applications.
In conclusion, 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) and to develop new applications for this compound.
合成方法
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization techniques. Other synthesis methods include the reaction of 1,2-diaminobenzene with benzylidene derivatives or the reaction of N,N'-dibenzylidenediamine with hydrazine hydrate.
科学研究应用
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has shown potential in various scientific research applications, including its use as a ligand in metal complex chemistry, as a precursor for the synthesis of other heterocyclic compounds, and as a reagent for the determination of trace amounts of metals. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been studied for its antitumor, antibacterial, and antifungal activities.
属性
IUPAC Name |
(E)-bis(1-methylbenzimidazol-2-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)17-15(21)19-20-16-18-12-8-4-6-10-14(12)22(16)2/h3-10H,1-2H3/b20-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYAMQGCPVXMC-FMQUCBEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/N=N/C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)
![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)

![7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)

![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)